molecular formula C6H4FIO B079489 4-Fluoro-2-iodophenol CAS No. 2713-29-3

4-Fluoro-2-iodophenol

Cat. No. B079489
CAS RN: 2713-29-3
M. Wt: 238 g/mol
InChI Key: FTTVHYAABUMDNX-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

N-Iodosuccinimide (10 g, 45.0 mmol) and 4-fluoro-phenol (5.00 g, 40.0 mmol) were suspended in acetic acid (39 ml, 649.0 mmol) and stirred for 5 minutes before addition of concentrated sulphuric acid (0.79 ml, 13.4 mmol). The reaction mixture was stirred for 18 hours at room temperature before diluting with water (100 ml). The aqueous layer was extracted with dichloromethane (2×30 ml). The combined organic extracts were washed with sodium thiosulphate solution (20% aqueous, wt:v), water, dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by column chromatography (silica gel) eluting with toluene to afford the title compound as an off white solid, 4.5 g, 40% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.C(O)(=O)C.S(=O)(=O)(O)O>O>[F:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([I:1])[CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.79 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×30 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with sodium thiosulphate solution (20% aqueous, wt:v), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (silica gel)
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.